![molecular formula C16H18N2O3S2 B259294 2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)
2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MMB or MMB-2201 and belongs to the family of synthetic cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system.
作用機序
MMB-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When MMB-2201 binds to these receptors, it activates a signaling pathway that leads to a variety of physiological and biochemical effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of CB1 and CB2 receptors by MMB-2201 leads to a variety of biochemical and physiological effects. These effects include the modulation of pain perception, the regulation of appetite, the modulation of immune function, and the regulation of mood and anxiety. MMB-2201 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using MMB-2201 in lab experiments is its potency and selectivity for CB1 and CB2 receptors. This makes it a valuable tool for investigating the endocannabinoid system and its role in various physiological and pathological processes. However, one limitation of using MMB-2201 is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving MMB-2201. One area of interest is the development of new synthetic cannabinoids with improved potency and selectivity for CB1 and CB2 receptors. Another area of interest is the investigation of the role of the endocannabinoid system in the regulation of energy metabolism and obesity. Finally, there is a need for further research into the potential therapeutic applications of MMB-2201 and other synthetic cannabinoids in the treatment of various diseases and disorders.
合成法
The synthesis of MMB-2201 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 2-amino-2-methylpropan-1-ol in the presence of a strong acid catalyst. This reaction forms the intermediate compound 1-(5-fluoropentyl)-3-(methylamino)-1-phenylpropan-1-one, which is then reacted with 3-(methylsulfanyl)aniline in the presence of a base to form the final product, MMB-2201.
科学的研究の応用
MMB-2201 has been used extensively in scientific research as a tool for studying the endocannabinoid system. It has been shown to have potent agonist activity at both CB1 and CB2 receptors, which makes it useful for investigating the physiological and biochemical effects of cannabinoid receptor activation. MMB-2201 has been used in studies investigating the role of the endocannabinoid system in pain, inflammation, anxiety, and addiction.
特性
製品名 |
2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide |
|---|---|
分子式 |
C16H18N2O3S2 |
分子量 |
350.5 g/mol |
IUPAC名 |
2-[methyl(methylsulfonyl)amino]-N-(3-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C16H18N2O3S2/c1-18(23(3,20)21)15-10-5-4-9-14(15)16(19)17-12-7-6-8-13(11-12)22-2/h4-11H,1-3H3,(H,17,19) |
InChIキー |
ADLGVMPIVKUTED-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C |
正規SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



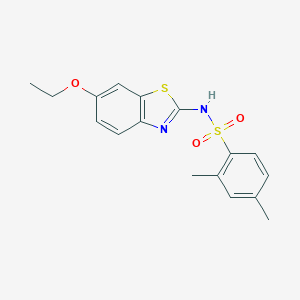
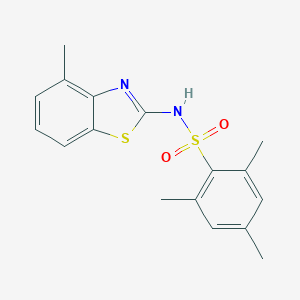

![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)


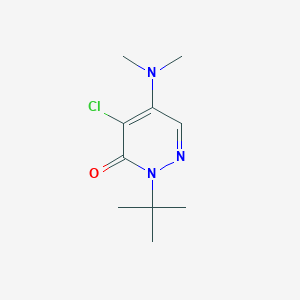
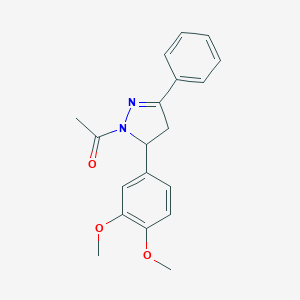
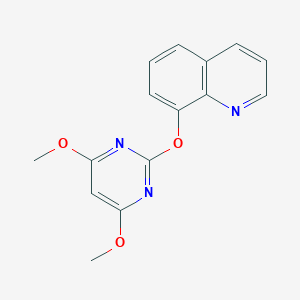


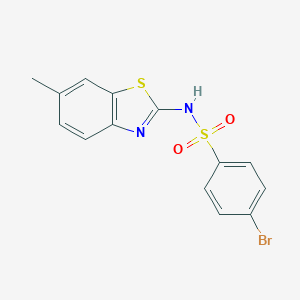

![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)